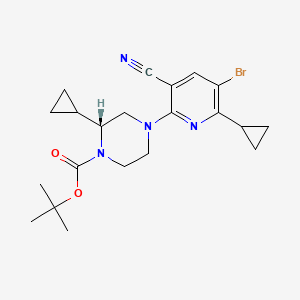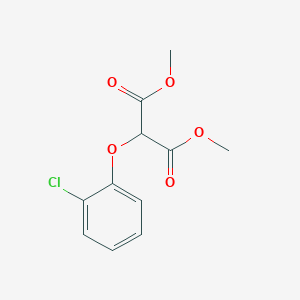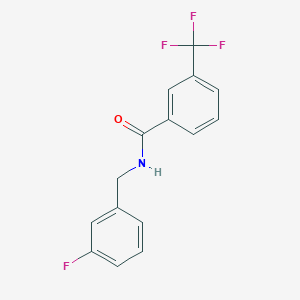
tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a heterocyclic compound that features a thiazolidine ring and a pyrrolidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate typically involves the reaction of N-Boc-4-oxo-L-proline with cysteamine hydrochloride in the presence of formaldehyde and a coupling agent. The reaction is carried out in a polar aprotic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
For industrial production, the synthesis process is optimized to be cost-effective and environmentally friendly. The reaction is often performed in a one-pot method, which reduces the number of steps and minimizes waste. The use of readily available raw materials and efficient reaction conditions makes this method suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of dipeptidyl peptidase IV inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
- (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
Uniqueness
tert-Butyl 2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a thiazolidine ring and a pyrrolidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals .
Eigenschaften
Molekularformel |
C13H22N2O3S |
|---|---|
Molekulargewicht |
286.39 g/mol |
IUPAC-Name |
tert-butyl 2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3S/c1-13(2,3)18-12(17)15-6-4-5-10(15)11(16)14-7-8-19-9-14/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
QHBQCPCBCCQUQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid](/img/structure/B12838985.png)


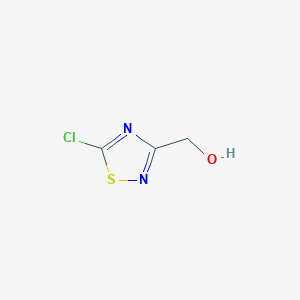


![2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12839011.png)
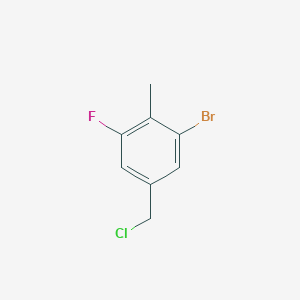

![N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide](/img/structure/B12839034.png)
![disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12839036.png)
